7-(Methylsulfanyl)[1,2,4]triazolo[3,4-a]phthalazine
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Overview
Description
7-(Methylsulfanyl)[1,2,4]triazolo[3,4-a]phthalazine is a heterocyclic compound that combines the structural features of triazole and phthalazine. This compound is of significant interest due to its potential biological and pharmacological activities. The presence of both triazole and phthalazine moieties in its structure allows it to interact with various biological targets, making it a promising candidate for drug development and other scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Methylsulfanyl)[1,2,4]triazolo[3,4-a]phthalazine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of a phthalazine derivative with a triazole precursor in the presence of a suitable catalyst. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors or batch reactors. The choice of method depends on factors such as the availability of raw materials, cost-effectiveness, and environmental considerations. The industrial process is designed to ensure consistent quality and scalability of the compound .
Chemical Reactions Analysis
Types of Reactions
7-(Methylsulfanyl)[1,2,4]triazolo[3,4-a]phthalazine can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify its functional groups.
Substitution: The triazole and phthalazine rings can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various electrophiles and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and reaction time, are optimized based on the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the triazole or phthalazine rings .
Scientific Research Applications
7-(Methylsulfanyl)[1,2,4]triazolo[3,4-a]phthalazine has a wide range of scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: It is investigated as a potential drug candidate for various diseases due to its ability to interact with specific biological targets.
Mechanism of Action
The mechanism of action of 7-(Methylsulfanyl)[1,2,4]triazolo[3,4-a]phthalazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine: Another heterocyclic compound with similar structural features and biological activities.
Phthalazine derivatives: Compounds that share the phthalazine moiety and exhibit various pharmacological properties.
Triazole derivatives: Compounds containing the triazole ring, known for their diverse biological activities.
Uniqueness
7-(Methylsulfanyl)[1,2,4]triazolo[3,4-a]phthalazine is unique due to the presence of both triazole and phthalazine moieties, which allows it to interact with a broader range of biological targets. This dual functionality enhances its potential as a versatile compound for various scientific research applications.
Properties
CAS No. |
663214-69-5 |
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Molecular Formula |
C10H8N4S |
Molecular Weight |
216.26 g/mol |
IUPAC Name |
7-methylsulfanyl-[1,2,4]triazolo[3,4-a]phthalazine |
InChI |
InChI=1S/C10H8N4S/c1-15-9-4-2-3-7-8(9)5-12-14-6-11-13-10(7)14/h2-6H,1H3 |
InChI Key |
RVHBKUWNAKYOGX-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=CC2=C1C=NN3C2=NN=C3 |
Origin of Product |
United States |
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